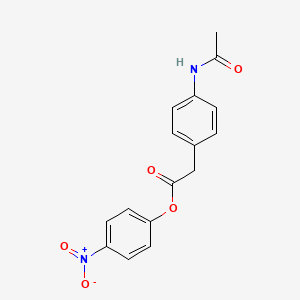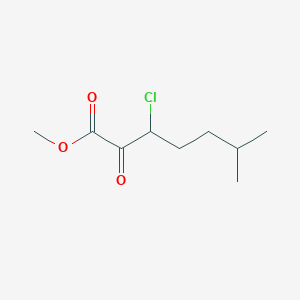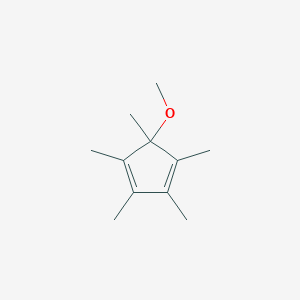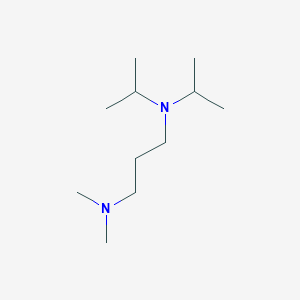
4-Nitrophenyl (4-acetamidophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (4-acetamidophenyl)acetate is an organic compound that features both nitro and acetamido functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nitrophenyl (4-acetamidophenyl)acetate can be synthesized through a multi-step process involving the nitration of phenol to produce 4-nitrophenol, followed by the acetylation of 4-aminophenol. The nitration of phenol typically involves the use of dilute nitric acid at room temperature, resulting in a mixture of 2-nitrophenol and 4-nitrophenol . The 4-nitrophenol is then reduced to 4-aminophenol using hydrogen gas in the presence of a palladium catalyst (Pd/C) and acetic anhydride . Finally, the 4-aminophenol is acetylated to form 4-acetamidophenyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as mechanochemical hydrogenation, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (4-acetamidophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Acetylation: The amino group can be acetylated using acetic anhydride to form the acetamido group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst (Pd/C), acetic anhydride.
Acetylation: Acetic anhydride.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 4-Aminophenol.
Acetylation: 4-Acetamidophenyl acetate.
Hydrolysis: 4-Nitrophenol and acetic acid.
Applications De Recherche Scientifique
4-Nitrophenyl (4-acetamidophenyl)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (4-acetamidophenyl)acetate involves its interaction with specific enzymes and molecular targets. For example, as a substrate for esterase and lipase enzymes, it undergoes hydrolysis to produce 4-nitrophenol and acetic acid . The hydrolysis reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 4-Nitrophenyl (4-acetamidophenyl)acetate.
4-Aminophenol: An intermediate in the synthesis of this compound.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic that shares structural similarities with this compound.
Uniqueness
This compound is unique due to its combination of nitro and acetamido functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo specific enzymatic reactions makes it valuable in biochemical research and industrial applications.
Propriétés
Numéro CAS |
113180-64-6 |
|---|---|
Formule moléculaire |
C16H14N2O5 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-(4-acetamidophenyl)acetate |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17-13-4-2-12(3-5-13)10-16(20)23-15-8-6-14(7-9-15)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
Clé InChI |
BBPLTMJBENPNGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)




![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
